1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
Description
1-Benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a tricyclic heterocyclic compound featuring a fused triazine-purinedione core. Key structural characteristics include:
- Phenyl and dimethyl substituents at the C3 and C7/C9 positions, respectively, which may influence steric and electronic interactions in biological systems.
- The triazino[4,3-g]purine-6,8-dione scaffold, a bicyclic system known for its role in modulating antitumor and enzymatic activities in related analogs .
Properties
IUPAC Name |
1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-25-19-18(20(29)26(2)22(25)30)27-14-17(16-11-7-4-8-12-16)24-28(21(27)23-19)13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMLQGXZDOHFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazine ring followed by the introduction of the purine moiety. Common reagents used in these reactions include benzyl chloride, dimethylamine, and phenylhydrazine. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted triazino-purines, which can be further functionalized for specific applications.
Scientific Research Applications
1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: It has shown promise in preclinical studies as an anticancer and antiviral agent due to its ability to interfere with DNA synthesis and repair.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with molecular targets such as enzymes and DNA. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in its anticancer and antiviral activities.
Comparison with Similar Compounds
Table 1: Substituent and Activity Comparison of Selected Triazino-Purinediones
Key Observations:
- Biological Activity: The imino-substituted analog in demonstrated significant antitumor activity, suggesting that electron-donating groups at C4 may enhance efficacy. The absence of an imino group in the target compound may necessitate compensatory effects from its benzyl or phenyl substituents.
- Halogen Effects : Chloro- and bromo-substituted analogs () may exhibit stronger receptor binding due to halogen bonding, a feature absent in the target compound.
Physicochemical Properties
Melting points and spectral data for related compounds (Table 2) provide insights into crystallinity and stability:
Table 2: Physical Properties of Selected Analogs
- Melting Points : The target compound’s melting point is unreported, but analogs with aromatic substituents (e.g., phenylpropyl in ) typically exhibit high melting points (>200°C), suggesting similar thermal stability.
- Spectral Trends : The 1H-NMR signals for methyl and aromatic protons in the target compound are expected to align with those of analogs in .
Biological Activity
1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound belonging to the class of triazino-purine derivatives. Its unique structure comprises a benzyl group and multiple methyl groups attached to a triazino-purine core. This compound has garnered interest due to its potential biological activities and therapeutic applications.
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. The IUPAC name is 1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O3 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
| InChI Key | XDCCFHQNMFRIDI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor of specific enzymes or receptors involved in critical cellular pathways. The exact mechanism remains under investigation but is hypothesized to involve modulation of kinase activity and interference with signal transduction pathways crucial for cell proliferation and survival.
Biological Activities
Research indicates that triazino-purine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell growth by targeting specific kinases involved in tumor progression.
- Antimicrobial Properties : There is evidence supporting its potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the triazino-purine class:
- Anticancer Activity : A study demonstrated that triazino-purine derivatives significantly inhibited the growth of leukemia cells by inducing apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In vitro tests showed that similar compounds displayed activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
- Kinase Inhibition : Research on small molecule kinase inhibitors suggests that triazino-purines can selectively inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancers .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-benzyl-3-(3-hydroxyphenyl)-7,9-dimethyl... | Anticancer and antimicrobial properties |
| 1-benzyl-3-(3-chlorophenyl)-7,9-dimethyl... | Stronger kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
